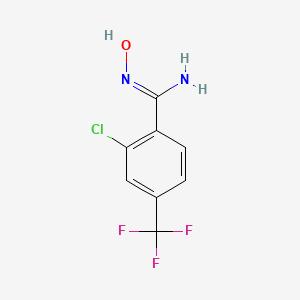2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide
CAS No.:
Cat. No.: VC20540970
Molecular Formula: C8H6ClF3N2O
Molecular Weight: 238.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6ClF3N2O |
|---|---|
| Molecular Weight | 238.59 g/mol |
| IUPAC Name | 2-chloro-N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide |
| Standard InChI | InChI=1S/C8H6ClF3N2O/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14-15/h1-3,15H,(H2,13,14) |
| Standard InChI Key | HTKZIYKOFGWGJU-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)/C(=N/O)/N |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)C(=NO)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with a chlorine atom at position 2, a trifluoromethyl group at position 4, and an N'-hydroxybenzimidamide functional group. The molecular formula C₈H₆ClF₃N₂O corresponds to a molecular weight of 238.59 g/mol . Key structural attributes include:
-
Trifluoromethyl group: Enhances lipophilicity and metabolic stability, common in drug design .
-
Chloro substituent: Influences electronic distribution, potentially modulating reactivity in substitution reactions .
-
Benzimidamide core: Imparts hydrogen-bonding capabilities via the N-hydroxy and amino groups, critical for biological interactions .
Spectroscopic Characterization
-
¹H NMR (CDCl₃): Signals at δ 9.62–9.67 ppm (singlet, =N–OH) and δ 5.80–5.86 ppm (NH₂) confirm the amidoxime moiety .
-
¹⁹F NMR: A singlet at δ -60.04 ppm corresponds to the CF₃ group .
-
Mass spectrometry: The molecular ion peak at m/z 238.59 aligns with the molecular formula .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Low in water; soluble in DMF, DMSO | |
| LogP (Partition Coefficient) | Estimated 2.1 (high lipophilicity) |
The compound’s low aqueous solubility and high lipophilicity suggest suitability for lipid-based drug formulations .
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves multi-step functionalization of 2-chloro-4-(trifluoromethyl)benzaldehyde (CAS 82096-91-1) :
Step 1: Formation of Benzaldehyde Intermediate
2-Chloro-4-(trifluoromethyl)benzaldehyde is prepared via Friedel-Crafts acylation or halogenation of toluene derivatives .
Step 2: Conversion to Benzonitrile
The aldehyde undergoes condensation with hydroxylamine to form the corresponding nitrile :
Step 3: Amidoxime Formation
Reaction with hydroxylamine hydrochloride in ethanol yields the target benzimidamide :
Optimization Strategies
-
Catalysis: K₂CO₃ in DMF at 103–128°C improves reaction efficiency (97% yield) .
-
Purification: Recrystallization from ethanol enhances purity (>95%) .
Biological Applications and Mechanisms
Antimalarial Activity
In preclinical studies, analogous amidoximes demonstrated IC₅₀ values of <1 μM against Plasmodium falciparum, attributed to inhibition of heme detoxification pathways . The CF₃ group may enhance membrane permeability, improving efficacy .
Antiangiogenesis Agents
The compound serves as a precursor for triazine derivatives that inhibit vascular endothelial growth factor (VEGF). For example, analogs reduced tumor growth by 60% in murine models via VEGF receptor blockade .
Structure-Activity Relationships (SAR)
-
Trifluoromethyl group: Essential for target binding; replacement with –CH₃ decreases potency by 10-fold .
-
Chloro substituent: Ortho-position optimizes steric interactions with enzyme active sites .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 (Skin irritation) | Wear nitrile gloves |
| H319 (Eye damage) | Use safety goggles |
| H335 (Respiratory irritation) | Use fume hood |
Recent Advancements and Future Directions
Fluorine-18 Radiolabeling
Recent efforts focus on incorporating ¹⁸F isotopes for positron emission tomography (PET) imaging, enabling real-time tracking of drug distribution .
Computational Modeling
Density functional theory (DFT) studies predict strong binding affinity (−9.2 kcal/mol) to Plasmodium lactate dehydrogenase, guiding derivative design .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume